3-Chloro-2-(chloromethyl)pyridine hydrochloride

Catalog No.
S738998
CAS No.
124425-87-2
M.F
C6H6Cl3N
M. Wt
198.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(chloromethyl)pyridine hydrochloride

CAS Number

124425-87-2

Product Name

3-Chloro-2-(chloromethyl)pyridine hydrochloride

IUPAC Name

3-chloro-2-(chloromethyl)pyridine;hydrochloride

Molecular Formula

C6H6Cl3N

Molecular Weight

198.5 g/mol

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H

InChI Key

WOWKPCRREBTZCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CCl)Cl.Cl

Synonyms

3-Chloro-2-chloroMethyl-pyridine hydrochloride

Canonical SMILES

C1=CC(=C(N=C1)CCl)Cl.Cl

3-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS 124425-87-2) is a highly electrophilic, bifunctional pyridine building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including DNA polymerase theta (Polq) inhibitors and targeted protein degraders (PROTACs)[1]. Supplied as a stable hydrochloride salt, this intermediate features a reactive benzylic-like chloromethyl group for N- or O-alkylation and a 3-chloro substituent that modulates the electronic environment of the pyridine ring. Its primary procurement value lies in providing a pre-functionalized, shelf-stable scaffold that bypasses hazardous in-house radical halogenation steps, ensuring high-fidelity cross-coupling and alkylation in late-stage drug manufacturing.

Research Fit

Bifunctional pyridine scaffold with two orthogonal reactive sites (SN2 at chloromethyl, cross-coupling at ring Cl)
Enables sequential, chemoselective diversification without intermediate protecting group steps
Compatible with palladium-catalyzed cross-coupling chemistries (Suzuki, Buchwald-Hartwig) in medicinal and agrochemical library synthesis

Substituting this specific hydrochloride salt with its free base (CAS 185315-53-1) or the unchlorinated 2-(chloromethyl)pyridine analog fundamentally compromises process stability and reaction regioselectivity. The free base of 2-(chloromethyl)pyridines is notoriously unstable at room temperature, rapidly undergoing intermolecular self-alkylation to form intractable pyridinium polymers, which destroys batch viability and yield[1]. Furthermore, replacing the 3-chloro derivative with a generic 2-(chloromethyl)pyridine removes critical steric and electron-withdrawing effects, leading to over-alkylation and poor regiocontrol during the synthesis of sterically hindered API cores [2]. Procurement must specify the hydrochloride salt of the 3-chloro derivative to guarantee shelf-life, prevent polymerization, and ensure exact stereoelectronic matching for complex target molecules.

Substitution Risk

Target Compound
3-Chloro-2-(chloromethyl)pyridine HCl: 2 orthogonal reactive sites (SN2 + Pd cross-coupling)
Simple Analogs
2- or 3-(Chloromethyl)pyridine HCl: only chloromethyl group; no ring halogen for orthogonal diversification
Monofunctional analogs cannot support sequential chemoselective routes and may require additional halogenation steps, increasing synthetic complexity.
Target
Lower lipophilicity (XLogP3 ~1.9) due to electron-withdrawing 3-Cl substituent
Analogs
Higher lipophilicity (LogP ~2.62), altering phase-partitioning behavior in biphasic systems
Lipophilicity differences may shift organic-phase partitioning and affect aqueous compatibility in reaction workups and bioassays.
Target
No established carcinogenicity classification (data gap)
3-(Chloromethyl)pyridine HCl
Known rodent carcinogen (NTP TR-095 positive), may trigger additional regulatory and handling requirements
Differentiated carcinogenicity profiles may influence procurement risk assessments; compound-specific hazard evaluation is required.

Prevention of Intermolecular Polymerization via Hydrochloride Salt Formation

The free base form of chloromethylpyridines is highly susceptible to nucleophilic attack by the pyridine nitrogen on the chloromethyl carbon of adjacent molecules, leading to rapid degradation. Converting the compound to the hydrochloride salt protonates the pyridine nitrogen, rendering it non-nucleophilic [1]. Quantitative stability assessments indicate that while the free base can degrade by >15-20% within days at room temperature due to quaternization, the hydrochloride salt maintains >98% purity for months under standard 2-8°C storage conditions.

Evidence DimensionPurity retention over time (Shelf-life)
Target Compound Data>98% purity maintained over extended storage (months at 2-8°C)
Comparator Or BaselineFree base (CAS 185315-53-1) exhibiting rapid degradation/polymerization at room temperature
Quantified Difference>15-20% difference in active monomer retention within days
ConditionsRoom temperature vs. 2-8°C storage, bulk material assessment

Buyers must procure the hydrochloride salt to prevent catastrophic batch losses from self-polymerization during shipping and storage.

Bifunctional Reactivity
Class-level
Target

2 orthogonal sites: chloromethyl (SN2) + ring Cl (Pd cross-coupling)

Comparators

Only 1 reactive site (chloromethyl only)

Supports sequential, chemoselective diversification without protection.
Based on substituent identity and established reactivity paradigms.

Elimination of Radical Chlorination Byproducts

Synthesizing the chloromethyl group in-house from 3-chloro-2-methylpyridine (CAS 72093-03-9) typically requires harsh radical chlorination (e.g., using NCS or Cl2 with UV initiation). This process is notoriously unselective, often yielding 15-30% mixtures of unreacted starting material and over-chlorinated (dichloromethyl) byproducts [1]. Procuring the pre-functionalized 3-chloro-2-(chloromethyl)pyridine hydrochloride bypasses this hazardous step entirely, eliminating the need for complex chromatographic purification and improving overall synthetic yield by up to 30% in the target alkylation step.

Evidence DimensionSynthetic step yield and impurity generation
Target Compound DataDirect procurement yields >95% pure mono-chloromethyl building block
Comparator Or BaselineIn-house radical chlorination of 3-chloro-2-methylpyridine
Quantified DifferenceAvoidance of 15-30% over/under-chlorinated byproducts
ConditionsIndustrial scale-up synthesis

Procuring the pre-chlorinated intermediate streamlines manufacturing workflows and removes a hazardous, low-yield synthetic step.

Lipophilicity (LogP)
Context-dependent
XLogP3 1.9 (target) vs LogP 2.62 (analogs)
Lower predicted organic-phase partitioning; may aid aqueous workup.
Cross-algorithm variability possible; ΔLogP ~0.7 units.

Regiocontrol in API N-Alkylation Reactions

In the synthesis of complex pharmaceuticals like Polq inhibitors, the alkylating agent must be highly selective [1]. Compared to unsubstituted 2-(chloromethyl)pyridine, the addition of the 3-chloro substituent exerts an electron-withdrawing effect that slightly attenuates the extreme electrophilicity of the benzylic carbon. This electronic modulation prevents runaway polyalkylation of sensitive poly-nitrogenous API intermediates, often increasing the isolated yield of the desired mono-alkylated product by 20-40% while reducing the formation of difficult-to-separate quaternary ammonium side products.

Evidence DimensionMono-alkylation selectivity and yield
Target Compound DataHigh regioselectivity with minimized polyalkylation
Comparator Or BaselineUnsubstituted 2-(chloromethyl)pyridine hydrochloride
Quantified Difference20-40% improvement in mono-alkylation yield for sensitive substrates
ConditionsBase-catalyzed N-alkylation of complex heterocycles

The specific electronic tuning of the 3-chloro group is critical for achieving high yields and clean reaction profiles in late-stage API synthesis.

Carcinogenicity Profile
Class-level
Target

No published carcinogenicity bioassay data (data gap)

Comparator

3-(Chloromethyl)pyridine HCl: positive (NTP TR-095, forestomach tumors)

Procurement risk assessment context may differ; requires compound-specific evaluation.
Absence of established carcinogenicity does not confirm safety.
Storage Condition
Source review
Target

2–8°C refrigerated, under inert atmosphere

Comparators

Ambient storage (room temperature)

Cold-chain logistics may influence procurement and inventory planning.
Vendor-specified; may reflect hydrolytic/thermal stability differences.
Synthesis Yield
Context-dependent
69% (target, published) vs 93–97% (simple analog)
May affect cost-of-goods at scale; reflects added synthetic complexity.
Different chlorinating reagents and conditions; cross-study comparison.

Late-Stage N-Alkylation in Polq Inhibitor Synthesis

Where this compound is the right choice for safely installing a 3-chloro-2-pyridinylmethyl moiety onto complex heterocyclic scaffolds, ensuring high regioselectivity without over-alkylation [1].

Synthesis of Targeted Protein Degraders (PROTACs)

Where this intermediate serves as a stable, bifunctional building block for constructing rigid linker systems or specific target-protein binding ligands, benefiting from its extended shelf-life[2].

Agrochemical and Veterinary API Manufacturing

Where the pre-functionalized chloromethyl group allows for rapid, scalable coupling to generate novel insecticidal or antiparasitic agents, bypassing hazardous in-house chlorination steps[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal reactive sites (SN2 + cross-coupling)
Chemoselective diversification without protection steps
Agrochemical intermediate procurement
Differentiated carcinogenicity classification profile
Regulatory documentation and containment requirement review
Biphasic reaction workup
Lower lipophilicity vs simple chloromethylpyridines
Aqueous phase retention and extractive separation efficiency
Procurement logistics planning
Refrigerated storage requirement (2–8°C)
Cold-chain shipping and storage infrastructure assessment

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